3-Nitro-6H-benzo[c]chromen-6-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Nitro-6H-benzo[c]chromen-6-one derivatives involves various chemical reactions under mild conditions. For instance, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylalkylidene)malononitriles has been reported to yield functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group (Korotaev, Barkov, & Sosnovskikh, 2013). Additionally, diastereodivergent synthesis techniques have been developed, utilizing organocatalysts for the synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives with high diastereoselectivity and enantioselectivity (Jakkampudi, Parella, Arman, & Zhao, 2019).
Molecular Structure Analysis
The molecular structure of 3-Nitro-6H-benzo[c]chromen-6-one derivatives reveals varied conformations. For example, a study on 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one demonstrated an envelope conformation for the cyclohexenone ring, and a boat conformation for the pyran ring, with intramolecular hydrogen bonding playing a crucial role in stabilizing the molecular structure (Inglebert et al., 2014).
Chemical Reactions and Properties
Various chemical reactions are pivotal in synthesizing and modifying 3-Nitro-6H-benzo[c]chromen-6-one derivatives. These reactions include domino reactions, Michael addition, intramolecular aldol/oxidative aromatization/lactonization, and photo-induced cycloadditions. Such reactions facilitate the creation of a diverse range of derivatives with different substituents and structural motifs, enhancing the compound's utility in synthetic chemistry (Poudel & Lee, 2014).
Physical Properties Analysis
The physical properties of 3-Nitro-6H-benzo[c]chromen-6-one derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of 3-Nitro-6H-benzo[c]chromen-6-one derivatives, such as reactivity towards nucleophiles, cycloaddition, oxidation, and reduction, have been extensively reviewed. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules (Korotaev, Sosnovskikh, & Barkov, 2013).
Scientific Research Applications
Synthesis of Functionalized Compounds
3-Nitro-6H-benzo[c]chromen-6-one is utilized in the synthesis of a variety of functionalized compounds. For instance, it is involved in domino reactions to create functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, indicating its role in complex chemical reactions and potential for creating diverse molecular structures (Korotaev, Barkov, & Sosnovskikh, 2013).
Pharmaceutical Applications
The compound serves as a core structure in secondary metabolites with significant pharmacological importance. Due to limited natural production, there is a demand for synthetic procedures for compounds like 3-Nitro-6H-benzo[c]chromen-6-one, underscoring their relevance in drug synthesis and pharmaceutical research (Mazimba, 2016).
Fluorescence and Metal Interaction Studies
This compound is involved in fluorescence studies, particularly in the design of fluorescence probes. For example, derivatives of 3-Nitro-6H-benzo[c]chromen-6-one have been explored for their selective on-off sensor properties for Iron (III), which is significant for various scientific applications including analytical and environmental chemistry (Gülcan et al., 2022).
Organic Synthesis
In organic chemistry, 3-Nitro-6H-benzo[c]chromen-6-one is used in the synthesis of chromenes and chromen-6-ones. This application highlights its importance in creating structurally diverse organic compounds, which can have various applications in material science and chemical engineering (He et al., 2012).
Catalyst-Free Synthesis
The compound is also significant in the development of environmentally friendly synthetic methods. For example, catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones has been achieved using 3-Nitro-6H-benzo[c]chromen-6-one, which aligns with the growing interest in green chemistry (Yan He et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-nitrobenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGQPIDANWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216603 | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6H-benzo[c]chromen-6-one | |
CAS RN |
6638-64-8 | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitro-3,4-benzocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG8EV4H44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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